2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine
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Overview
Description
2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique combination of functional groups, including a chlorophenyl sulfonyl group, a piperidine ring, and a trifluoromethyl-substituted pyridine ring, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a nucleophilic substitution reaction involving a suitable piperidine precursor and a chlorophenyl sulfonyl chloride.
Coupling with Pyridine Derivative: The intermediate is then coupled with a pyridine derivative that contains a trifluoromethyl group. This step usually involves a nucleophilic aromatic substitution reaction.
Final Assembly: The final step involves the formation of the ether linkage between the piperidine and pyridine rings, often through a Williamson ether synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce new functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group, in particular, is known to enhance the biological activity of many compounds.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound is used in the development of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism by which 2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl group can enhance binding affinity and selectivity, influencing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
2-((1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine: Similar structure but with a different position of the chlorine atom.
2-((1-((3-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine: Bromine substituent instead of chlorine.
2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-4-(trifluoromethyl)pyridine: Different position of the trifluoromethyl group on the pyridine ring.
Uniqueness
The unique combination of a chlorophenyl sulfonyl group, a piperidine ring, and a trifluoromethyl-substituted pyridine ring distinguishes 2-((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine from other similar compounds
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)sulfonylpiperidin-4-yl]oxy-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N2O3S/c18-13-2-1-3-15(10-13)27(24,25)23-8-6-14(7-9-23)26-16-5-4-12(11-22-16)17(19,20)21/h1-5,10-11,14H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRJXGYJTADJBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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